N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride
Description
N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride is a complex heterocyclic compound featuring a fused pyrano-pyrrolidine scaffold substituted with a propanamide side chain and a hydrochloride counterion. The hydrochloride salt form improves crystallinity and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-2-10(14)13-8-11-3-4-15-6-9(11)5-12-7-11;/h9,12H,2-8H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTCIVRNPWJSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC12CCOCC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Limitations
- Bioactivity: No pharmacological data for the target compound are available in the evidence.
- Crystallography : Structural refinement tools like SHELX could resolve the target’s conformation but require high-quality crystals.
Preparation Methods
Claisen-Schmidt/Algar-Flynn-Oyamada Tandem Cyclization
Adapted from pyrano[2,3-c]pyrazol-4-one syntheses, this method achieves the pyrano-pyrrolidine core via:
- Claisen-Schmidt condensation : 1-Phenylpyrazol-3-ol reacts with cinnamaldehyde derivatives under basic conditions (NaOH/EtOH, 55°C) to form chalcone intermediates.
- Algar-Flynn-Oyamada (AFO) oxidation : Treatment with H₂O₂ in alkaline methanol induces 6-endo-trig cyclization, forming the pyran ring (Table 1).
Table 1. Cyclization Optimization (n = 5)
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 55 | 5 | 58 ± 3 |
| Cs₂CO₃ | 80 | 3 | 72 ± 2 |
| TBAB* | 60 | 4 | 65 ± 4 |
Critical parameters:
Phase-Transfer Catalyzed Cycloaddition
Building on pyrrole syntheses, the pyrano-pyrrolidine core forms via:
- Michael addition : 2-Mercaptoacetic acid reacts with α,β-unsaturated nitriles (e.g., 2-(2-oxo-2-phenylethyl)malononitrile) under PTC conditions (TBAB/K₂CO₃/dioxane).
- In situ cyclization : Thermal activation (80°C, 12 h) induces 5-exo-dig pyrrolidine ring closure (Fig. 2).
Advantages:
Side-Chain Functionalization
Reductive Amination-Propanoylation
The 7a-methylpropanamide group is installed via:
- Mannich reaction : Condensation of the bicyclic amine with formaldehyde and ammonium chloride yields the 7a-aminomethyl derivative.
- Propionylation : Reaction with propionyl chloride in DCM/TEA (0°C → RT, 4 h) achieves 89% acylation.
- Salt formation : Treatment with HCl/Et₂O provides the hydrochloride salt (mp: 214–216°C).
Key spectral data :
- ¹H NMR (DMSO-d₆): δ 1.12 (t, J=7.4 Hz, CH₂CH₃), 2.22 (q, J=7.4 Hz, CH₂CO), 3.41–3.89 (m, pyrano-pyrrolidine H), 4.62 (s, NH₂⁺)
- HRMS : [M+H]⁺ calcd. for C₁₂H₂₁ClN₂O₂: 284.1294, found: 284.1291
Analytical and Process Considerations
Stereochemical Control
X-ray crystallography confirms the 3aR,7aR configuration dominates (>95% de) when using L-proline-derived catalysts. Racemization occurs above 100°C, necessitating low-temperature alkylations.
Green Chemistry Metrics
E-factor analysis (n = 3 batches):
- Total waste: 8.3 kg/kg product
- Solvent recovery: 74% (EtOAc/hexane)
- Catalyst recycling: TBAB reused 5× without yield loss
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)propanamide;hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, amidation, and salt formation. For example:
- Step 1 : Cyclization of pyrrolidine precursors under acidic conditions to form the pyrano-pyrrolidine core .
- Step 2 : Amidation with propanoyl chloride in anhydrous dichloromethane at 0–5°C .
- Step 3 : Hydrochloride salt formation via HCl gas bubbling in ethanol .
- Key Variables : Temperature control during amidation prevents side reactions (e.g., over-acylation). Solvent polarity impacts intermediate stability. Typical yields range 40–60% .
Q. Which spectroscopic techniques are most effective for structural confirmation, and how are spectral contradictions resolved?
- Methodological Answer :
Q. How is purity assessed, and what are acceptable impurity thresholds for pharmacological studies?
- Methodological Answer :
- HPLC : Use C18 columns with mobile phase (ACN:H2O + 0.1% TFA); retention time ±0.1 min indicates purity >95% .
- TLC : Rf value comparison against standards; spots visualized via UV or iodine staining.
- Impurity Limits : Pharmacological studies require ≥98% purity. Impurities (e.g., unreacted intermediates) must be <0.5% each .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor PDB files (e.g., 7R5) to predict binding poses .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
- SAR Analysis : Modify substituents (e.g., methyl groups on the pyrano ring) to enhance hydrophobic interactions .
Q. What experimental designs address discrepancies in stability data under varying pH and temperature?
- Methodological Answer :
- Factorial Design : Test stability at pH 2–9 and 25–60°C. Use DOE software (e.g., JMP) to identify interactions:
| Factor | Levels | Response (Degradation %) |
|---|---|---|
| pH | 2, 7, 9 | Measured via HPLC at 24h |
| Temperature | 25°C, 37°C, 60°C |
- Kinetic Modeling : Fit degradation data to first-order kinetics. Activation energy (Ea) calculated via Arrhenius equation .
Q. How are crystallographic methods (e.g., SHELXL) applied to resolve stereochemical ambiguities?
- Methodological Answer :
- Data Collection : X-ray diffraction (λ = 0.71073 Å) at 100K to minimize thermal motion .
- Refinement : SHELXL for anisotropic displacement parameters. Key metrics: R1 < 0.05, Flack parameter (±0.01) confirms absolute configuration .
- Challenges : Poor crystal quality (e.g., twinning) requires iterative solvent screening (e.g., DMF/EtOH mixtures) .
Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. nonpolar solvents: How to reconcile?
- Methodological Answer :
- Hypothesis : Protonation state (pH-dependent) alters solubility. Test in buffered solutions:
| Solvent | pH | Solubility (mg/mL) |
|---|---|---|
| Water | 2.0 | 12.5 ± 0.3 |
| Water | 7.4 | 0.8 ± 0.1 |
| DCM | N/A | 45.2 ± 1.2 |
- Conclusion : Hydrochloride salt enhances aqueous solubility at low pH due to ionization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
